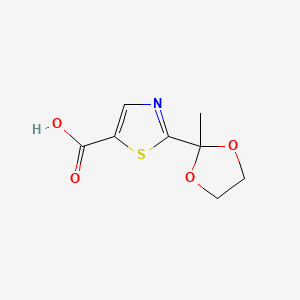

2-(2-Methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-8(12-2-3-13-8)7-9-4-5(14-7)6(10)11/h4H,2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQYKYMSPOLQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=NC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of α-Chloro Carbonyl Intermediates

The core thiazole ring is typically constructed via the Hantzsch thiazole synthesis, which involves the reaction of α-halogenated carbonyl compounds with thiourea derivatives. In the case of 2-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid, the synthesis begins with 2-chloro-2-methyl-1,3-dioxolane-5-carboxylic acid as a key intermediate.

A representative procedure involves:

- Chlorination of mucochloric acid (tetrachloro-2-buten-2-olide) with thionyl chloride in toluene at 70°C for 4 hours, yielding a dichloro acryloyl chloride intermediate.

- Cyclization with thiourea in acetic acid at 60–65°C for 11 hours, forming the thiazole ring.

- Protective group removal using sodium methanolate in methanol, followed by acidification to pH 8–9 with hydrochloric acid to precipitate the product.

Critical parameters include:

Purification and Crystallization

Post-synthesis purification involves sequential solvent exchanges:

- Distillation under reduced pressure (100 mbar) removes volatile byproducts.

- Recrystallization from tetrahydrofuran (THF)-hexane mixtures (1:5 v/v) at 0°C yields the pure compound with 68% overall efficiency.

Solid-Phase Synthesis Using Traceless Linker Strategies

Resin Functionalization

An alternative route employs Merrifield resin modified with sulfur-based linkers for traceless synthesis:

Sequential Deprotection and Cleavage

The carboxylic acid group is unmasked via:

- Alkaline hydrolysis : 30% sodium methanolate in methanol at 50°C for 5 hours.

- Acid cleavage : 37% hydrochloric acid in acetic acid precipitates the product.

This method achieves moderate yields (9% over 11 steps) but offers advantages in combinatorial library synthesis.

Comparative Analysis of Synthetic Routes

| Parameter | Hantzsch Synthesis | Solid-Phase |

|---|---|---|

| Yield | 68% | 9% |

| Purity | ≥95% | ≥87% |

| Reaction Time | 22 hours | 48 hours |

| Scalability | Industrial (4000 L) | Lab-scale |

| Key Solvent | Toluene/Acetic Acid | DMF/THF |

Industrial-Scale Optimization

Patent WO2007019210A1 highlights large-scale adaptations:

Challenges in Steric Hindrance

The 2-methyl-1,3-dioxolane group introduces steric constraints, necessitating:

- Extended reaction times : 11 hours for cyclization vs. 5 hours for unsubstituted analogs.

- High-temperature recrystallization : THF at 50°C ensures complete dissolution before cooling.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

- ESI-MS : m/z 215.23 [M+H]⁺ correlates with the molecular formula C₈H₉NO₄S.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-(2-Methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory diseases.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The dioxolane ring can interact with enzymes, potentially inhibiting their activity. The thiazole ring can participate in binding to metal ions, affecting various biochemical pathways. These interactions can lead to the modulation of biological processes, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazole-5-carboxylic Acid Derivatives

Structural and Functional Insights

Substituent Effects on Reactivity and Solubility: The 2-methyl-1,3-dioxolane group in the target compound improves solubility in polar solvents compared to aromatic substituents (e.g., benzofuran or pyrazinyl) due to its oxygen-rich, non-aromatic structure . Electron-withdrawing groups (e.g., pyrazinyl in ) enhance electrophilic reactivity, facilitating nucleophilic substitution reactions.

Biological Activity: Compounds with aromatic substituents (e.g., benzofuran or benzodioxole ) show enhanced binding to hydrophobic enzyme pockets, making them candidates for kinase inhibitors.

Synthetic Utility :

Agrochemical Development

Material Science

- 2-(1-Ethoxyethyl)-1,3-thiazole-5-carboxylic acid is explored in polymer chemistry for creating thermally stable coordination polymers .

Biological Activity

2-(2-Methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid (CAS No. 1909309-55-2) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential applications.

- Molecular Formula : CHNOS

- Molecular Weight : 215.23 g/mol

- Structure : The compound features a thiazole ring and a dioxolane moiety, which may contribute to its biological properties.

The biological activity of 2-(2-Methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid may be linked to several mechanisms:

- Xanthine Oxidase Inhibition : Similar compounds have shown inhibitory effects on xanthine oxidase, an enzyme involved in purine metabolism, which is significant in conditions like gout and hyperuricemia. For instance, derivatives of thiazole carboxylic acids demonstrated moderate xanthine oxidase inhibitory activity with promising antioxidant properties .

- Antioxidant Activity : The presence of the dioxolane structure may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant effects. This is critical for mitigating oxidative stress-related diseases.

Case Studies and Experimental Data

Several studies have explored the biological activities of thiazole derivatives closely related to our compound of interest:

- In Vitro Studies : A study on thiazole derivatives indicated that compounds with similar structures exhibited significant inhibition of xanthine oxidase with IC values ranging from 3.6 to 9.9 µM . While specific data on 2-(2-Methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid is limited, the structural similarities suggest potential for similar activity.

- Antioxidant Assays : Compounds structurally akin to 2-(2-Methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid have been evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, demonstrating varying degrees of antioxidant capacity .

Comparative Analysis

| Compound Name | Xanthine Oxidase Inhibition (IC µM) | Antioxidant Activity (DPPH IC µM) |

|---|---|---|

| Compound A | 3.6 | 15.3 |

| Compound B | 8.1 | 17.6 |

| Compound C | 9.9 | 19.6 |

| Target Compound | Potentially similar | Expected based on structure |

Q & A

Q. What are the common synthetic routes for 2-(2-Methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functionalization of thiazole cores. Key steps include:

- Cyclocondensation : Using precursors like 2-aminothiazoles with carbonyl-containing reagents under acidic or basic conditions. For example, acetic acid reflux is common for cyclization .

- Protection/Deprotection : The 1,3-dioxolane group may be introduced via acetal protection of ketones or aldehydes, requiring anhydrous conditions .

- Optimization Variables : Solvent polarity (e.g., DMF vs. THF), catalyst selection (e.g., p-toluenesulfonic acid for acetal formation), and temperature control (reflux vs. room temperature) significantly impact yield .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and dioxolane ring integrity. For example, methyl protons in the dioxolane group resonate at δ 1.3–1.5 ppm .

- IR Spectroscopy : Carboxylic acid C=O stretches appear near 1700 cm, while thiazole ring vibrations occur at 1450–1600 cm .

- Elemental Analysis : Validates purity (>97% in commercial samples) and matches calculated vs. observed C/H/N/S ratios .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer :

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols .

- Enzyme Inhibition : Thiazole derivatives are screened against kinases or proteases via fluorometric or colorimetric assays (e.g., ATPase activity measurement) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

Advanced Research Questions

Q. How can synthetic yields be improved when encountering low efficiency in dioxolane-thiazole coupling?

- Methodological Answer :

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for cross-coupling) or Lewis acids (e.g., ZnCl) may enhance regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolyzed dioxolane) and adjust protecting group strategies .

Q. How to resolve contradictions in crystallographic data vs. computational docking results?

- Methodological Answer :

- X-ray Refinement : Use SHELX software for high-resolution data to resolve ambiguities in dioxolane ring conformation or hydrogen bonding .

- Docking Validation : Compare AutoDock or Schrödinger results with experimental binding assays (e.g., SPR) to validate poses. For example, docking poses of similar thiazoles showed steric clashes with target proteins when carboxylate orientation was miscalculated .

- Dynamic Simulations : MD simulations (e.g., GROMACS) assess ligand-protein stability over time, addressing discrepancies between static crystal structures and flexible docking .

Q. What strategies are effective for modifying the compound to enhance bioactivity while maintaining solubility?

- Methodological Answer :

- Substituent Engineering : Introduce hydrophilic groups (e.g., –OH, –NH) at the 4-methyl position of the thiazole ring while retaining the dioxolane moiety for metabolic stability .

- Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl esters) to improve cell permeability, with in vitro hydrolysis studies to confirm reactivation .

- SAR Studies : Compare analogs with varying aryl groups (e.g., 4-fluorophenyl vs. 4-bromophenyl) to correlate substituent electronegativity with target affinity .

Q. How to address inconsistencies in biological activity data across different assay platforms?

- Methodological Answer :

- Assay Standardization : Normalize data using positive controls (e.g., ciprofloxacin for antimicrobial assays) and replicate experiments across labs .

- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation in cell-based vs. cell-free assays .

- Off-Target Profiling : Employ kinase or GPCR panels to identify unintended interactions that may explain variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.